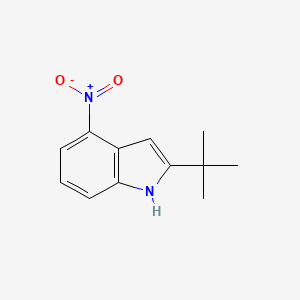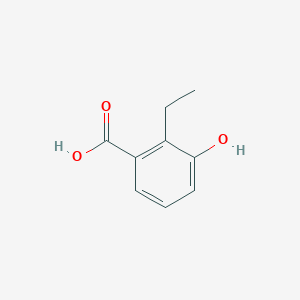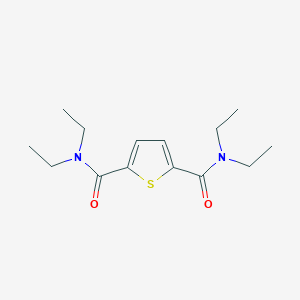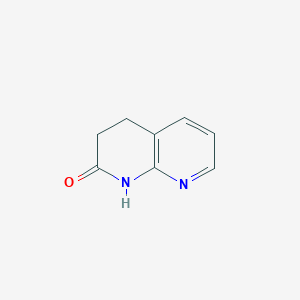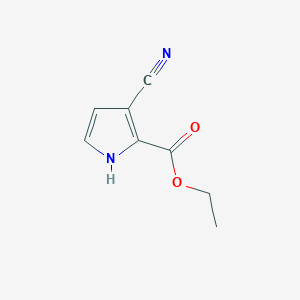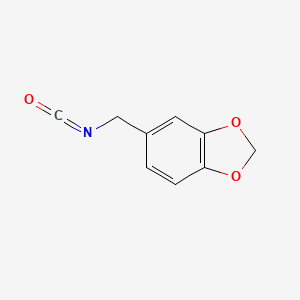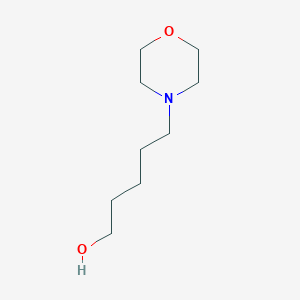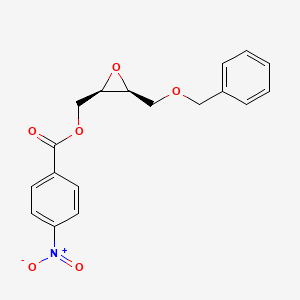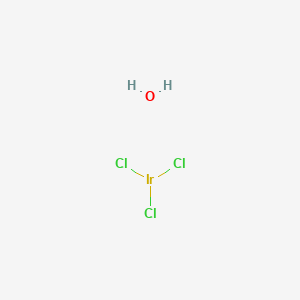
Natrium-Pyruvat-2,3-13C2
Übersicht
Beschreibung
Sodium pyruvate-2,3-13C2 is a stable isotope of sodium pyruvate, with 99 atom % 13C . It is also known by other names such as α-Ketopropionic acid-2,3-13C2 sodium salt, 2-Oxopropanoic acid-2,3-13C2 sodium salt, 13C Labeled sodium pyruvate, and Pyruvic acid-2,3-13C2 sodium salt . The linear formula of Sodium pyruvate-2,3-13C2 is 13CH313COCO2Na .
Molecular Structure Analysis
The molecular weight of Sodium pyruvate-2,3-13C2 is 112.03 . The molecular formula is (13C)2CH3NaO3 .Physical And Chemical Properties Analysis
Sodium pyruvate-2,3-13C2 is a solid substance . It has a molecular weight of 112.03 . It is suitable for mass spectrometry (MS) . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Biomolekulare NMR-Studien
Natrium-Pyruvat-2,3-13C2: wird in biomolekularen Kernspinresonanz (NMR)-Studien umfassend eingesetzt. Die angereicherten Kohlenstoff-13-Isotope der Verbindung ermöglichen eine verbesserte Signaldetektion und Quantifizierung von Stoffwechselflüssen in lebenden Organismen. Diese Anwendung ist entscheidend für das Verständnis der Enzymkinetik, Stoffwechselwege und Arzneimittelwechselwirkungen auf molekularer Ebene .
Metabolomforschung
In der Metabolomik dient This compound als Tracer zur Untersuchung von Stoffwechselantworten auf Krankheiten, Medikamente und Umweltveränderungen. Forscher können die Einarbeitung der Kohlenstoff-13-Markierung in verschiedene Stoffwechselprodukte verfolgen, wodurch Einblicke in den Zellstoffwechsel gewonnen und potenzielle Biomarker für Krankheiten identifiziert werden .
Massenspektrometrie-Standards
Die Verbindung wird auch als Standard in der Massenspektrometrie (MS) verwendet, um Geräte zu kalibrieren und Methoden zu validieren. Seine stabile Isotopenmarkierung gewährleistet präzise Massenzuordnungen und Quantifizierungen, was für Proteomik und andere MS-basierte Analysetechniken unerlässlich ist .
Hyperpolarisationstechniken
Hyperpolarisationsmethoden wie Signalverstärkung durch reversiblen Austausch (SABRE) können NMR-Signale von This compound um mehrere Größenordnungen stärker verstärken als unter normalen Bedingungen. Diese Anwendung hat das Potenzial, die klinische Diagnose von Krebs über den Pyruvatstoffwechsel zu unterstützen .
Zellkultur und Energieproduktion
In der Zellkultur fungiert This compound als Energiequelle, verhindert die Laktatansammlung und unterstützt das Zellwachstum und die Lebensfähigkeit. Es ist besonders wertvoll in Medien mit niedrigen Glukosekonzentrationen und unterstützt die Energieproduktion sowie die Synthese von Aminosäuren und Lipiden .
Klinische Anwendungen bei allergischer Rhinitis
Klinisch zeigt This compound entzündungshemmende und antioxidative Eigenschaften. Es ist wirksam bei der Reduzierung von Nasenentzündungen und -verstopfungen bei allergischer Rhinitis, was sein therapeutisches Potenzial über Forschungslabore hinaus zeigt .
Wirkmechanismus
Target of Action
The primary target of Sodium Pyruvate-2,3-13C2 is the metabolic pathway of cells . It plays a crucial role in the metabolism of carbohydrates, proteins, and fats .
Mode of Action
Sodium Pyruvate-2,3-13C2 interacts with its targets by being converted to acetyl coenzyme A . This conversion leads to the production of ATP aerobically . Energy can also be obtained anaerobically from Sodium Pyruvate-2,3-13C2 via its conversion to lactate .
Pharmacokinetics
It is known that sodium pyruvate-2,3-13c2 can be administered orally and intranasally , suggesting that it can be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sodium Pyruvate-2,3-13C2’s action include the production of ATP and the reduction of oxygen radicals and inflammatory cytokines . It has been suggested that Sodium Pyruvate-2,3-13C2 in high concentrations may have a role in cardiovascular therapy, as an inotropic agent .
Action Environment
Environmental factors such as the presence of oxygen can influence the action, efficacy, and stability of Sodium Pyruvate-2,3-13C2. For instance, in the presence of oxygen, Sodium Pyruvate-2,3-13C2 can be further oxidized to extract more free energy . In contrast, in the absence of oxygen, energy can be obtained anaerobically from Sodium Pyruvate-2,3-13C2 via its conversion to lactate .
Safety and Hazards
Zukünftige Richtungen
Sodium pyruvate-2,3-13C2 has potential applications in medical research. For instance, a study has shown that Sodium pyruvate-2,3-13C2 has the potential to aid clinical diagnosis of cancer via pyruvate metabolism . Another study suggests that Sodium pyruvate-2,3-13C2 could have protective effects against hydrogen peroxide .
Biochemische Analyse
Biochemical Properties
Sodium pyruvate-2,3-13C2 plays a crucial role in several biochemical reactions, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. In glycolysis, sodium pyruvate-2,3-13C2 is produced from glucose through a series of enzymatic reactions. It then enters the mitochondria, where it is converted into acetyl-CoA by the enzyme pyruvate dehydrogenase complex. This acetyl-CoA enters the TCA cycle, where it undergoes further enzymatic reactions to produce energy in the form of ATP. Sodium pyruvate-2,3-13C2 interacts with various enzymes, including pyruvate dehydrogenase, citrate synthase, and isocitrate dehydrogenase, facilitating the conversion of pyruvate into energy .
Cellular Effects
Sodium pyruvate-2,3-13C2 has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It serves as a key substrate for energy production, influencing cellular respiration and ATP synthesis. Sodium pyruvate-2,3-13C2 also affects cell signaling pathways by modulating the activity of enzymes involved in glycolysis and the TCA cycle. Additionally, it can impact gene expression by altering the levels of metabolites that serve as signaling molecules .
Molecular Mechanism
At the molecular level, sodium pyruvate-2,3-13C2 exerts its effects through several mechanisms. It binds to enzymes such as pyruvate dehydrogenase and citrate synthase, facilitating the conversion of pyruvate into acetyl-CoA and subsequent entry into the TCA cycle. Sodium pyruvate-2,3-13C2 can also act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Furthermore, it influences gene expression by modulating the levels of key metabolites involved in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pyruvate-2,3-13C2 can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that sodium pyruvate-2,3-13C2 can have sustained effects on cellular function, including maintaining energy production and reducing oxidative stress. Its stability and efficacy may decrease over time, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of sodium pyruvate-2,3-13C2 vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production without causing adverse effects. At high doses, sodium pyruvate-2,3-13C2 may lead to toxic effects, such as increased production of reactive oxygen species and oxidative stress. Studies have shown that there is a threshold beyond which the beneficial effects of sodium pyruvate-2,3-13C2 are outweighed by its toxicity .
Metabolic Pathways
Sodium pyruvate-2,3-13C2 is involved in several metabolic pathways, including glycolysis, the TCA cycle, and gluconeogenesis. In glycolysis, it is produced from glucose and then converted into acetyl-CoA, which enters the TCA cycle. Sodium pyruvate-2,3-13C2 can also be converted into other metabolites, such as lactate and alanine, through various enzymatic reactions. These metabolic pathways are essential for energy production and the synthesis of biomolecules .
Transport and Distribution
Within cells, sodium pyruvate-2,3-13C2 is transported and distributed through active transport mechanisms. It is taken up by cells via monocarboxylate transporters (MCTs) and then metabolized to produce energy. Sodium pyruvate-2,3-13C2 can also be transported to different tissues and organs, where it participates in various metabolic processes. Its distribution within the body is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
Sodium pyruvate-2,3-13C2 is primarily localized in the cytoplasm and mitochondria, where it participates in glycolysis and the TCA cycle. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and peroxisomes, where it may play a role in additional metabolic processes. The subcellular localization of sodium pyruvate-2,3-13C2 is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583831 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89196-78-1 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




